molecular formula C12H21NO4 B3325038 Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate CAS No. 204205-27-6

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate

Cat. No. B3325038
CAS RN: 204205-27-6
M. Wt: 243.3 g/mol
InChI Key: ZZQKEINORXICEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate, also known as TBHOPC, is an organic compound used for a variety of purposes in scientific research. It is a versatile compound that can be used in a variety of experiments and applications due to its unique properties.

Mechanism of Action

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has a unique mechanism of action that is dependent on the environment in which it is used. In organic synthesis, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a reagent, providing a source of electrons to the reaction. In the reaction of alcohols with aldehydes, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a catalyst, speeding up the reaction rate. In the coordination of metal ions, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate acts as a ligand, forming a complex with the metal ion.
Biochemical and Physiological Effects
The biochemical and physiological effects of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate are largely unknown. However, it has been suggested that Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate may have some antioxidant activity due to its ability to scavenge free radicals. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has been found to be non-toxic in animal studies, making it a safe compound to use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate in laboratory experiments include its low cost, low toxicity, and its ability to act as a reagent, catalyst, and ligand. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate is relatively stable and can be stored for extended periods of time without significant degradation. The main limitation of using Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The future directions for Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate are numerous. Further research is needed to understand the biochemical and physiological effects of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate, as well as its potential antioxidant activity. Additionally, further research is needed to develop new methods of synthesis and to explore new applications for Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate. Finally, more research is needed to explore the potential of Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate as a drug delivery system or as a therapeutic agent.

Scientific Research Applications

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the reaction of alcohols with aldehydes, and as a ligand in the coordination of metal ions. It can also be used to synthesize other compounds, such as N-ethyl-1-hydroxyethyl-4-oxopiperidine-1-carboxylate, which is used as an intermediate in the synthesis of biologically active compounds. Additionally, Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate has been used in the synthesis of a variety of other organic compounds, such as esters, amides, and amines.

properties

IUPAC Name

tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8(14)9-7-13(6-5-10(9)15)11(16)17-12(2,3)4/h8-9,14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQKEINORXICEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(CCC1=O)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(1-hydroxyethyl)-4-oxopiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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